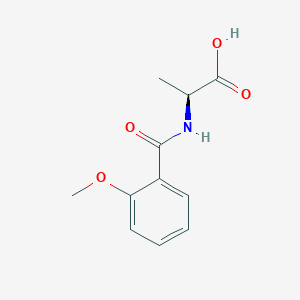

(S)-2-(2-methoxybenzamido)propanoic acid

Description

(S)-2-(2-Methoxybenzamido)propanoic acid is a chiral organic compound characterized by a propanoic acid backbone substituted with a 2-methoxybenzamido group at the α-carbon. The methoxy (-OCH₃) group on the benzamido moiety enhances electron-donating effects, influencing solubility, reactivity, and intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name |

(2S)-2-[(2-methoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(11(14)15)12-10(13)8-5-3-4-6-9(8)16-2/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEYXAMDOMXIJF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167417-03-0 | |

| Record name | (S)-2-(2-methoxybenzamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-methoxybenzamido)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-alanine and 2-methoxybenzoyl chloride.

Amidation Reaction: The (S)-alanine is reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired amide bond.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-methoxybenzamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2-(2-formylbenzamido)propanoic acid or 2-(2-carboxybenzamido)propanoic acid.

Reduction: Formation of (S)-2-(2-methoxybenzylamino)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(2-methoxybenzamido)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-methoxybenzamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-2-(2-methoxybenzamido)propanoic acid and related compounds.

Key Comparisons

Functional Groups and Reactivity: The methoxy group in the target compound enhances electron density on the benzene ring compared to the ethoxy-oxo group in 2-(2-ethoxy-2-oxoacetamido)benzoic acid. This difference impacts solubility (methoxy: polar vs. ethoxy: moderately hydrophobic) and reactivity in nucleophilic substitution or oxidation reactions .

Hydrogen-Bonding Networks :

- Both the target compound and 2-(2-ethoxy-2-oxoacetamido)benzoic acid form O–H⋯O and N–H⋯O bonds, but the latter’s C–H⋯O interactions (observed in its crystal structure) create parallel chains along the [111] direction, whereas the target compound’s flexibility may favor helical or layered packing .

- The peptide from forms a dense amide hydrogen-bonding network, enabling stability in solid-phase synthesis, unlike the simpler amide-carboxylic acid system of the target compound .

Stereochemical Implications :

- The (S)-configuration in the target compound contrasts with the achiral oxamide derivative in 2-(2-ethoxy-2-oxoacetamido)benzoic acid. This chirality is critical for enantioselective interactions, such as enzyme inhibition or chiral resolution in chromatography.

Thermodynamic Stability: The rigid, planar structure of 2-(2-ethoxy-2-oxoacetamido)benzoic acid likely confers higher melting points compared to the target compound, which may exhibit lower thermal stability due to its flexible propanoic chain.

Research Findings and Limitations

- Crystallography : The oxamide derivative () forms predictable hydrogen-bonded chains, while the target compound’s crystal structure remains uncharacterized in the provided data. Computational modeling could predict its packing behavior based on analogous systems .

- Synthetic Utility : The peptide synthesis method in highlights the relevance of amide-containing compounds in flow chemistry, suggesting that the target compound could serve as a building block for chiral ligands or catalysts .

- Data Gaps: No direct pharmacological or spectroscopic data (e.g., NMR, IR) for this compound are available in the evidence, necessitating further experimental validation.

Biological Activity

(S)-2-(2-methoxybenzamido)propanoic acid, also known as a derivative of methoxybenzamide, has garnered interest in various biological fields due to its potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methoxybenzamide moiety that contributes to its biological activity. The structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 167417-03-0

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential in treating infections caused by resistant bacterial strains.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study examining its effects on cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast and colon cancer cells.

- IC Values:

- MCF-7 (Breast Cancer): 15 µM

- HT-29 (Colon Cancer): 18 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may act by inhibiting key enzymes involved in cellular processes such as:

- DNA Replication : The compound could interfere with DNA synthesis, leading to cell death in rapidly dividing cancer cells.

- Protein Synthesis : By binding to ribosomal sites, it may inhibit protein translation necessary for cancer cell survival.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant bacteria .

Clinical Trials for Cancer Treatment

In clinical trials assessing the safety and efficacy of this compound in cancer patients, preliminary results showed promising outcomes with manageable side effects. Patients exhibited improved survival rates compared to those receiving standard treatments alone .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-(2-methoxybenzamido)propanoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 2-methoxybenzoic acid with an (S)-alanine derivative. Key steps include:

- Activation : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid group of 2-methoxybenzoic acid.

- Coupling : React with (S)-2-aminopropanoic acid under mild basic conditions (pH 7–8) to preserve stereochemistry .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while temperature control (0–25°C) minimizes racemization .

- Characterization : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases containing hexane/isopropanol mixtures. Retention time comparison against racemic standards is critical .

- Spectroscopy : CD spectroscopy can detect conformational changes in the amide bond, while NMR (e.g., NOESY) verifies stereochemical assignments .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store at –20°C under inert gas (N₂ or Ar) to avoid hydrolysis of the amide bond. Use desiccants to mitigate moisture absorption .

- Safety : Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and use fume hoods during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or dynamic equilibria (e.g., rotamers). Solutions include:

- Variable Temperature (VT) NMR : Identify rotational barriers by analyzing signal coalescence at elevated temperatures .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) .

- Degradation Analysis : Monitor impurities (e.g., hydrolyzed products) via LC-MS and correlate with stability studies under varying pH/temperature .

Q. What computational methods are used to predict the biological activity of this compound, and how do they align with experimental data?

- Molecular Docking : Simulate interactions with targets like cyclooxygenase (COX) using AutoDock Vina. The methoxy group’s electron-donating effects enhance binding affinity to hydrophobic pockets .

- SAR Studies : Compare with analogs (e.g., 2-(dibenzo[b,d]furan-3-yl)propanoic acid) to identify critical substituents. For example, replacing the amide with sulfonamide groups alters selectivity toward COX-1 vs. COX-2 .

Q. How can researchers design experiments to assess the compound’s metabolic stability in biological systems?

- In Vitro Models : Use hepatic microsomes or S9 fractions to track metabolic pathways (e.g., cytochrome P450-mediated oxidation). Quantify half-life (t₁/₂) via LC-MS/MS .

- Isotope Labeling : Introduce deuterium at the α-position of the propanoic acid moiety to study kinetic isotope effects on metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.